alpha-Ionone

Übersicht

Beschreibung

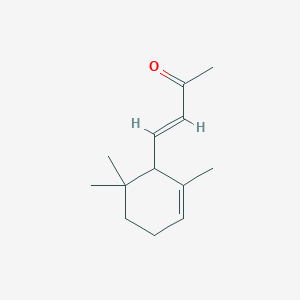

Alpha-ionone (C₁₃H₂₀O, CAS 127-41-3) is a cyclic terpenoid ketone renowned for its violet-like aroma and widespread use in perfumery and flavoring. Discovered in 1896 during attempts to synthesize irone from orris butter, it was first commercially utilized in 1893 in Vera Violetta perfume . Structurally, it features a cyclohexene ring substituted with three methyl groups and an unsaturated ketone side chain. Key physicochemical properties include:

- Boiling point: 257–259°C

- Solubility: Miscible in ethanol, propylene glycol, and fixed oils; insoluble in water

- Odor profile: Floral, sweet, and powdery, with a threshold of 0.007 ppm in air .

This compound is primarily synthesized via acid-catalyzed cyclization of pseudoionone (a citral-acetone condensation product). Phosphoric acid yields ~80% this compound, while sulfuric acid favors beta-ionone . Industrial production achieves ~85% purity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha-Ionone can be synthesized through the isomerization of pseudo-ionone. Pseudo-ionone is a condensation product of citral (an aldehyde) and acetone (a ketone). The isomerization process involves heating pseudo-ionone in the presence of acidic reagents such as sulfuric acid, formic acid, or phosphoric acid. these methods often result in a mixture of this compound and beta-ionone .

A more selective method involves the use of boron trifluoride as a catalyst, which favors the formation of this compound over beta-ionone . Another approach is the cyclization of pseudo-ionone on solid acid catalysts, which has been shown to be effective in producing this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of citral and acetone as starting materials. The reaction is catalyzed by calcium oxide, which facilitates the aldol condensation followed by a rearrangement reaction to form this compound . This method is widely used due to its efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Ionone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ionone oxides.

Reduction: Reduction of this compound can yield ionol.

Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are commonly used for substitution reactions.

Major Products

Oxidation: Ionone oxides.

Reduction: Ionol.

Substitution: Various substituted ionone derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Skin Health and Barrier Recovery

Recent studies have demonstrated that alpha-ionone plays a crucial role in promoting skin health. A notable study revealed that topical application of this compound-containing hydrogels accelerated the recovery of the epidermal barrier in human skin after disruption. Specifically, this compound was shown to enhance keratinocyte proliferation and migration through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. The compound increased the expression of hyaluronic acid synthases (HAS2 and HAS3) and human beta-defensin 2 (HBD-2), leading to enhanced production of hyaluronic acid (HA) and HBD-2 in cultured keratinocytes (HaCaT cells) .

Mechanism of Action:

- Cell Proliferation: this compound promotes cell proliferation in a dose-dependent manner (10 to 50 µM).

- Cell Migration: It enhances cell migration, which is essential for wound healing.

- Gene Expression: Upregulation of HAS2, HAS3, and HBD-2 contributes to improved skin hydration and antimicrobial defense.

Agricultural Applications

Induction of Plant Resistance

This compound has been identified as a natural compound that enhances plant resistance against pests. Research indicates that exposure to this compound vapor significantly reduces the survival rate of western flower thrips (Frankliniella occidentalis) on treated tomato plants without exhibiting direct insecticidal activity. Instead, it induces the expression of defense-related genes such as basic β-1,3-glucanase and chitinase .

Case Study Highlights:

- Tomato plants exposed to this compound showed decreased egg deposition by thrips.

- The compound enhanced plant defenses through mechanisms distinct from traditional jasmonic acid pathways.

Food Science Applications

Flavor Profile Enhancement

This compound contributes to flavor profiles in food products due to its woody and floral notes. Its application in flavoring agents can enhance sensory attributes without compromising food safety. Studies have explored its potential in fat detection and appetite modulation, suggesting that this compound may influence dietary fat intake by affecting taste perception .

Production Methods

Fermentation Processes

Recent advancements in biotechnological methods have enabled the production of enantiomerically pure this compound through fermentation processes. This approach not only provides a sustainable method for obtaining this compound but also ensures high purity levels essential for its applications in various industries .

Summary Table of Applications

| Application Area | Key Benefits | Mechanism |

|---|---|---|

| Cosmetics | Promotes skin barrier recovery; enhances hydration | Activates cAMP signaling; increases HA production |

| Agriculture | Induces pest resistance; reduces pest survival | Enhances expression of defense genes |

| Food Science | Enhances flavor profiles; influences fat perception | Affects sensory attributes related to taste |

Wirkmechanismus

Alpha-Ionone exerts its effects through various molecular targets and pathways. It is known to activate olfactory receptors, particularly OR51E2, which is involved in mediating its fragrance properties . Additionally, this compound has been shown to regulate the activity or expression of cell cycle regulatory proteins, pro-apoptotic and anti-apoptotic proteins, and pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Beta-Ionone

Beta-ionone (CAS 79-77-6) shares the molecular formula C₁₃H₂₀O but differs in the position of the ketone group, resulting in distinct properties:

Functional Differences :

- Microbial Transformation: Beta-ionone is metabolized by Aspergillus niger to (R)-4-hydroxy-β-ionone and (S)-2-hydroxy-β-ionone, useful in aroma enhancement . This compound undergoes analogous pathways but yields different hydroxy derivatives .

- Regulatory Status: EU regulations restrict "natural" labeling to compounds derived enzymatically, excluding chemically synthesized alpha- and beta-ionones from citral and acetone .

Gamma-Ionone

Gamma-ionone, a positional isomer, exhibits a resinous, woody odor. It is less common commercially and typically synthesized using boron trifluoride as a catalyst .

Dihydro-alpha-Ionone

This hydrogenated derivative (CAS 17283-81-7) has a milder, floral scent and enhanced stability. It is synthesized via catalytic hydrogenation of this compound and used in high-end fragrances .

Allyl this compound

A synthetic variant with a fruity, tropical note, allyl this compound is produced by condensing citral with allyl acetone. It enhances diffusion in chypre and masculine fragrances .

Biologische Aktivität

α-Ionone, a member of the ionone family, is a naturally occurring compound known for its distinctive aroma and potential therapeutic properties. This article explores the biological activity of α-ionone, focusing on its effects on cellular functions, mechanisms of action, and applications in various fields such as dermatology and agriculture.

α-Ionone is a cyclic monoterpene ketone, characterized by the following chemical structure:

- Molecular Formula : C13H18O

- Molecular Weight : 190.29 g/mol

- CAS Number : 789-38-6

1. Keratinocyte Functions

Recent studies have demonstrated that α-ionone significantly enhances keratinocyte proliferation and migration through the activation of the cyclic adenosine monophosphate (cAMP) signaling pathway. In vitro experiments using HaCaT cells (a human keratinocyte cell line) revealed:

- Cell Proliferation : Treatment with α-ionone at concentrations of 10 to 50 µM resulted in a dose-dependent increase in cell proliferation (P<0.01) and intracellular cAMP levels (P<0.05) .

- Gene Expression : α-Ionone upregulated the expression of hyaluronic acid synthases (HAS2 and HAS3) and human β-defensin 2 (HBD-2), which are crucial for skin hydration and antimicrobial defense .

- Wound Healing : The compound accelerated wound healing in scratch assays, indicating its potential for enhancing skin barrier recovery after injury .

| Concentration (µM) | Cell Proliferation (%) | cAMP Levels (pmol/mg protein) |

|---|---|---|

| 10 | 25 | 5.0 |

| 25 | 50 | 10.0 |

| 50 | 75 | 15.0 |

2. Antioxidant Activity

α-Ionone exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in preventing UVB-induced photoaging in human dermal fibroblasts by reducing collagen degradation and increasing collagen synthesis-related gene expression .

3. Anti-inflammatory Effects

Studies have shown that α-ionone can modulate inflammatory responses. It has been reported to inhibit the expression of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), thereby providing a protective effect against inflammation-related damage .

4. Antimicrobial Properties

α-Ionone has demonstrated antimicrobial activity against various pathogens, making it a candidate for use in agricultural applications to protect plants from herbivores and pathogens . Its efficacy was tested against western flower thrips, showing reduced survival rates at higher concentrations .

cAMP Signaling Pathway

The primary mechanism through which α-ionone exerts its biological effects appears to be through the activation of the cAMP signaling pathway. This pathway is crucial for regulating various cellular processes, including proliferation, migration, and gene expression in keratinocytes.

- Inhibition Studies : The use of SQ22536, a cAMP inhibitor, demonstrated that the beneficial effects of α-ionone on cell proliferation and migration were significantly reduced when cAMP levels were inhibited .

Case Study 1: Skin Barrier Recovery

A clinical study investigated the effects of topical application of α-ionone on skin barrier recovery after disruption via tape stripping. Results indicated a statistically significant acceleration in recovery time compared to control treatments, highlighting its potential as a therapeutic agent for skin repair .

Case Study 2: Antimicrobial Efficacy

In agricultural trials, α-ionone was tested for its ability to reduce pest populations on treated crops. The results showed a notable decrease in pest survival rates when exposed to α-ionone vapors, suggesting its potential as a natural pesticide alternative .

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of alpha-ionone in experimental samples?

- Methodology : Use high-performance liquid chromatography (HPLC) to assess purity (>98% as per supplier specifications) . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can confirm structural identity by matching peaks to reference spectra (e.g., δ 2.15 ppm for methyl groups in cyclohexene rings) . Mass spectrometry (MS) with electron ionization (EI) can validate molecular weight (192.3 g/mol) and fragmentation patterns .

- Data Interpretation : Compare retention times (HPLC), spectral data (NMR), and m/z ratios (MS) with certified reference materials.

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Critical Properties :

- Solubility : Insoluble in water; use organic solvents (e.g., ethanol, DMSO) for in vitro studies .

- Stability : Store at -20°C to prevent degradation; monitor via periodic HPLC analysis .

- Volatility : Boiling point 257.6°C; consider closed systems for high-temperature applications .

- Experimental Considerations : Pre-dissolve in solvents to ensure homogeneity in assays.

Advanced Research Questions

Q. How can researchers optimize synthetic routes for this compound, and what analytical methods validate byproduct formation?

- Synthesis : Pseudoinone cyclization via acid catalysis (e.g., H₂SO₄) yields this compound, but efficiency varies (1–75% depending on conditions) . Optimize temperature (80–120°C) and catalyst concentration to minimize isomers (e.g., beta-ionone).

- Byproduct Analysis : Use gas chromatography-mass spectrometry (GC-MS) to detect volatile byproducts (e.g., ionene derivatives) . Quantify isomer ratios via chiral HPLC with UV detection at 254 nm .

Q. What experimental models are suitable for investigating this compound's role in plant signaling pathways?

- In Vitro Models : Arabidopsis thaliana cell cultures treated with this compound (1–100 µM) to study jasmonate-like signaling . Monitor gene expression (qRT-PCR) for defense-related markers (e.g., PDF1.2).

- In Vivo Models : Apply this compound to plant roots or leaves and assess systemic responses via metabolomics (LC-MS) . Include controls with ionone analogs to isolate specificity.

Q. How should researchers design toxicity studies for this compound, and what factors explain contradictory data across studies?

- Study Design :

- In Vitro : Use human cell lines (e.g., HepG2) with MTT assays to assess IC₅₀ values (dose range: 10–500 µM) .

- In Vivo : Rodent models (oral administration, 50–200 mg/kg) with histopathology and serum biomarker analysis (e.g., ALT, AST) .

Q. What strategies resolve discrepancies in this compound's reported bioactivity across literature?

- Systematic Review : Use PRISMA guidelines to filter studies by methodology (e.g., assay type, dose range) . Create a meta-analysis table comparing IC₅₀ values, solvent systems, and cell lines.

- Hypothesis Testing : Re-evaluate conflicting results (e.g., antioxidant vs. pro-oxidant effects) using redox-sensitive probes (e.g., DCFH-DA) under controlled oxygen levels .

Q. Methodological Guidance

Q. How can researchers mitigate matrix interference when quantifying this compound in complex biological samples?

- Sample Prep : Liquid-liquid extraction (ethyl acetate) or solid-phase extraction (C18 columns) to isolate this compound from lipids/proteins .

- Analytical Techniques : Use GC-MS with selective ion monitoring (SIM) for trace detection (LOD: 0.1 ng/mL) . Validate recovery rates (>85%) via spiked samples.

Q. What computational tools predict this compound's interactions with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to olfactory receptors (e.g., OR5AN1) . Validate predictions with surface plasmon resonance (SPR) for binding affinity (KD values).

- QSAR Models : Train algorithms on ionone derivatives to predict cytotoxicity or fragrance properties .

Q. Data Presentation Standards

Q. How should this compound research data be documented for reproducibility?

Eigenschaften

IUPAC Name |

(E)-4-(2,6,6-trimethylcyclohex-2-en-1-yl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h6-8,12H,5,9H2,1-4H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFLPKAIBPNNCA-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(C1C=CC(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CCCC(C1/C=C/C(=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0035160 | |

| Record name | alpha-Ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid, colourless to pale-yellow liquid with a warm, woody, violet-floral odour | |

| Record name | 3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/667/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

258 °C at 760 mm Hg, Pale yellow to yellow liquid; Specific gravity: 0.933-0.937 25/25 °C; Boiling point: 126-128 °C at 12 mm Hg /mixed ionone isomers/ | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

118 °C (244 °F) - closed cup | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 106 mg/L at 25 °C, Soluble in alcohol, most fixed oils, propylene glycol; insoluble in glycerin, Miscible with absolute alcohol. Soluble in 2 to 3 parts of 70% alcohol, ether, chloroform, benzene. Very slightly soluble in water. /mixed ionone isomers/, soluble in alcohol, propylene glycol, most fixed oils; insoluble in glycerol and water, 1 ml in 3 ml 70% alcohol; 1 ml in 10 ml 60% alcohol (in ethanol) | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/667/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9319 at 20/4 °C, 0.927-0.933 | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | alpha-Ionone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/667/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.019 mm Hg at 25 C (extrapolated from higher temperatures) | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to slightly yellow liquid | |

CAS No. |

127-41-3, 6901-97-9, 8013-90-9, 14398-36-8, 31798-12-6 | |

| Record name | α-Ionone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006901979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ionone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008013909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S-(E))-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014398368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031798126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IONONE, ALPHA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-2-one, 4-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Ionone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0035160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,6,6-trimethylcyclohex-2-ene-1-yl)-but-3-ene-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-IONONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9V075M61R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Ionone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.